molecular formula C14H21NO2 B13046508 (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13046508
M. Wt: 235.32 g/mol
InChI Key: VTWQHIINPYDJLV-IINYFYTJSA-N
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Description

(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a cyclopentyloxyphenyl group, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde is reacted with the chiral amine under reductive amination conditions to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and purity, such as temperature control, solvent selection, and reaction time.

    Automation and Continuous Flow: Utilizing automated systems and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amino group to an amine using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogenation catalysts.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of amides, carbamates, or other substituted products.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis and asymmetric catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.

    Pathways Involved: It may influence biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

    (1S,2S)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL: A similar compound with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14+/m0/s1

InChI Key

VTWQHIINPYDJLV-IINYFYTJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)OC2CCCC2)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O

Origin of Product

United States

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